Aspartate semialdehyde
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Overview
Description
Aspartate semialdehyde (ASA) is an important intermediate in the biosynthesis of amino acids in microorganisms, plants, and some fungi. It is a precursor to several essential amino acids, including lysine, threonine, and methionine. ASA has gained significant attention in scientific research due to its role in metabolic pathways and its potential applications in biotechnology.
Scientific Research Applications
1. Enzymatic Inhibition and Mechanism of Action
- Aspartic-β-semialdehyde is a potent, rapid, and reversible inhibitor of Escherichia coli l-asparaginase, with a Ki value of 3.6 x 10-6 m. This suggests its potential role in influencing enzyme mechanisms in bacteria (Westerik & Wolfenden, 1974).
2. Role in Amino Acid Biosynthesis
- Aspartate-beta-semialdehyde dehydrogenase is critical in the biosynthesis of L-lysine in Escherichia coli. This enzyme has been purified and characterized, providing insights into its structure and function (Biellmann et al., 1980).
- The trifluoroacetate salt of aspartic acid β-semialdehyde plays an important role in the biosynthesis of L-lysine, L-threonine, and L-methionine (Tudor et al., 1993).
3. Antibiotic Development Potential
- Examination of aspartate-β-semialdehyde dehydrogenase from Gram-positive bacteria like Streptococcus pneumoniae reveals its potential as a target for antibiotic development. The absence of this pathway in mammals makes it an attractive target (Faehnle et al., 2006).
4. Cysteine's Role in Enzymatic Activity
- Research on Escherichia coli has identified an essential cysteine in the activity of aspartate-beta-semialdehyde dehydrogenase. This highlights the importance of specific amino acids in enzyme functionality (Karsten & Viola, 1992).
5. Structural Studies for Drug Design
- Structural analysis of aspartate-beta-semialdehyde dehydrogenase has revealed insights that can aid in the development of antibacterial, herbicidal, and fungicidal agents (Hadfield et al., 1999).
- The structure of a fungal form of aspartate semialdehyde dehydrogenase from Cryptococcus neoformans has been determined, offering potential targets for antimicrobial drug design (Dahal & Viola, 2015).
properties
CAS RN |
15106-57-7 |
---|---|
Product Name |
Aspartate semialdehyde |
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
Isomeric SMILES |
C(C=O)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
Canonical SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
physical_description |
Solid |
synonyms |
2-amino-4-oxobutyric acid 3-formyl-L-alanine aspartaldehyde aspartate semialdehyde aspartic acid beta-semialdehyde aspartic beta semialdehyde aspartic semialdehyde aspartic semialdehyde, (+-)-isomer aspartic semialdehyde, (R)-isomer aspartic semialdehyde, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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